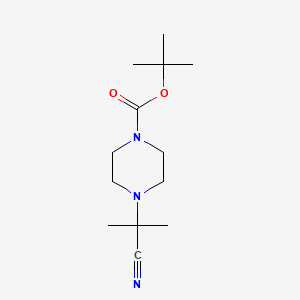
Tert-butyl-4-(2-Cyanopropan-2-yl)piperazin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate is a chemical compound with the linear formula C13H23N3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Physical And Chemical Properties Analysis
Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate is a solid . Further physical and chemical properties are not specified in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Synthese neuer organischer Verbindungen
Tert-butyl-4-(2-Cyanopropan-2-yl)piperazin-1-carboxylat dient als vielseitiges Zwischenprodukt bei der Synthese einer Vielzahl neuer organischer Verbindungen. Seine Struktur ermöglicht die Herstellung von Amiden, Sulfonamiden, Mannich-Basen, Schiff’schen Basen, Thiazolidinonen, Azetidinonen und Imidazolinonen . Diese Verbindungen weisen ein breites Spektrum an biologischen Aktivitäten auf, was das Tert-butyl-Piperazinderivat zu einem wertvollen Ausgangspunkt für die pharmazeutische Forschung macht.
Antimikrobielle Anwendungen
Forschungen zeigen, dass Derivate von N-Boc-Piperazin, einschließlich this compound, eine moderate Aktivität gegen verschiedene Mikroorganismen aufweisen . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer antibakterieller und antifungaler Mittel hin, die zur Bekämpfung resistenter Bakterien- und Pilzstämme beitragen.
Radiopharmazeutische Forschung
Funktionalisierte Piperazinderivate werden in der radiopharmazeutischen Forschung als Vorläufer für Spiroverbindungen eingesetzt . Diese Verbindungen sind entscheidend für die milde Einführung von Fluor-18, einem radioaktiven Isotop, das in der Positronen-Emissions-Tomographie (PET) verwendet wird. Diese Anwendung unterstreicht die Rolle der Verbindung bei der Weiterentwicklung diagnostischer Bildgebungstechniken.
Verknüpfung von biologisch aktiven Peptiden
Der Essigsäure-Piperazin-Kern von this compound wird zur Verknüpfung von biologisch aktiven Peptiden verwendet . Diese Anwendung ist entscheidend im Bereich der Biokonjugation, wo die Verbindung verwendet werden kann, um Peptide zu modifizieren und so ihre Eigenschaften für therapeutische Zwecke zu verändern.
Arzneimittelforschung und -entwicklung
Aufgrund seiner konformativen Flexibilität und des Vorhandenseins polarer Stickstoffatome verstärkt der Piperazinring in this compound günstige Wechselwirkungen mit Makromolekülen . Dies macht es zu einer wichtigen synthetischen Strategie in der Arzneimittelforschung und unterstützt die Entwicklung von Verbindungen mit gewünschten biologischen Aktivitäten.
Zwischenprodukt bei der Synthese biologisch aktiver Verbindungen
This compound ist ein wichtiges Zwischenprodukt bei der Synthese biologisch aktiver Verbindungen wie Crizotinib . Crizotinib ist eine bekannte Behandlung für bestimmte Arten von Lungenkrebs, was die Bedeutung der Verbindung in der pharmazeutischen Industrie zeigt.
Safety and Hazards
Wirkmechanismus
Target of Action
The compound “Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate” contains a piperazine ring, which is a common structural motif in many pharmaceuticals and other biologically active compounds. Piperazine derivatives often exhibit activity at various neurotransmitter receptors, particularly those in the serotonergic system .
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-12(2,3)18-11(17)15-6-8-16(9-7-15)13(4,5)10-14/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMANAVUYHGZCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885698-82-8 | |
| Record name | tert-butyl 4-(1-cyano-1-methylethyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B1525645.png)
methanone](/img/structure/B1525646.png)
![[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1525647.png)




![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525657.png)
![[(2-Aminophenyl)sulfonyl]acetonitrile](/img/structure/B1525659.png)
![1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B1525661.png)
![3-{[(2,2-Dimethylpropyl)carbamoyl]amino}benzoic acid](/img/structure/B1525662.png)

![3-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525667.png)
![4-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525668.png)